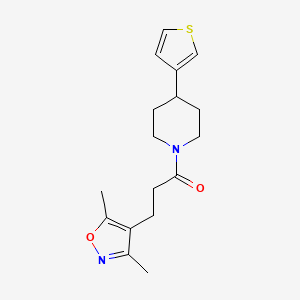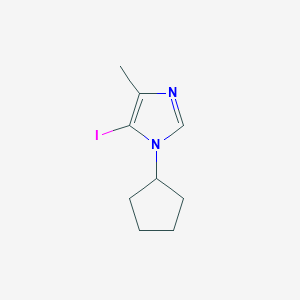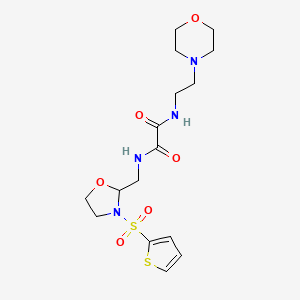
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. This compound is commonly referred to as DMTP, and it has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Scientific Research Applications
Generation of Structurally Diverse Libraries
Research by G. Roman (2013) on "Generation of a structurally diverse library through alkylation and ring closure reactions" using related compounds illustrates how similar molecules can be utilized as starting materials in synthetic chemistry to generate a wide variety of structurally diverse compounds. This approach may enable the discovery of novel compounds with potential applications in drug development, materials science, and chemical biology (Roman, 2013).
Synthesis and Biological Evaluation
Vardanyan's work on "1-Substituted Piperidines" (2018) discusses the synthesis, pharmacological properties, and uses of derivatives of piperidine, a structural component of the compound . This suggests that similar compounds could have applications in developing new pharmaceuticals with varied biological activities (Vardanyan, 2018).
Novel Routes for Synthesis and Evaluation
Research into new synthetic routes and the evaluation of biological activities, as seen in the study on "New route for synthesis, spectroscopy, and X-ray studies" by F. Al-Omran et al. (2014), points to the importance of such compounds in medicinal chemistry, especially for their potential antitumor activities (Al-Omran, Mohareb, & El-Khair, 2014).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, as explored by A. Bacchi et al. (2005), showcases the chemical versatility and potential applications of compounds with complex structures, including in the development of new therapeutic agents (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Wound-Healing and Anticonvulsant Agents
Research on "Evaluation of in vivo wound-healing potential" by K. Vinaya et al. (2009) and "Synthesis of new piperidyl indanone derivatives as anticonvulsant agents" by N. Siddiqui et al. (2012) demonstrates the biomedical applications of structurally similar compounds in promoting wound healing and serving as anticonvulsant agents, respectively. These studies highlight the potential therapeutic uses of compounds with similar structural features (Vinaya et al., 2009); (Siddiqui et al., 2012).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-16(13(2)21-18-12)3-4-17(20)19-8-5-14(6-9-19)15-7-10-22-11-15/h7,10-11,14H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQYNRERFZEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)


![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)
![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)

![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)